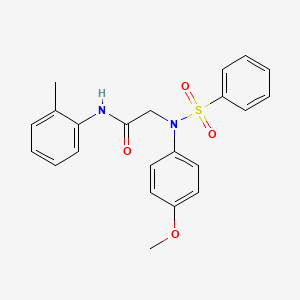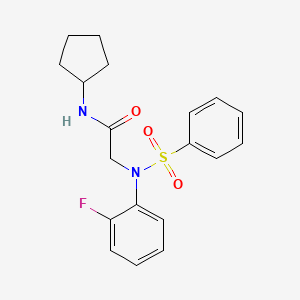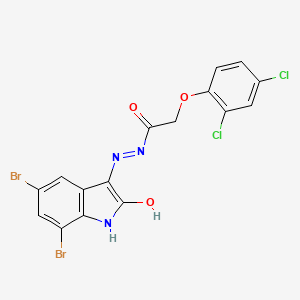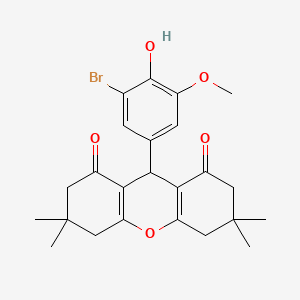![molecular formula C20H23NO3S B3454520 4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine](/img/structure/B3454520.png)
4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine
Descripción general
Descripción
4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine, also known as BEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BEM is a morpholine derivative that contains a carbonothioyl group and a benzyloxy-ethoxyphenyl moiety. In
Mecanismo De Acción
The mechanism of action of 4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to interact with G protein-coupled receptors, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the formation of biofilms, which are communities of microorganisms that can cause infections. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has shown promising results in various assays, including cell viability and biofilm formation assays. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other biological molecules. Additionally, this compound may not be effective against all strains of cancer cells or microorganisms.
Direcciones Futuras
There are several future directions for the study of 4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine. One area of research is to further investigate its mechanism of action and identify its specific targets in cancer cells and microorganisms. Another area of research is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, the development of new derivatives of this compound with improved efficacy and selectivity could be an exciting area of research.
Conclusion
In conclusion, this compound is a morpholine derivative that has shown potential applications in various fields of scientific research. Its synthesis method is well-established, and it has been studied for its anticancer, antifungal, and antimicrobial properties. The mechanism of action of this compound is not fully understood, but it has been found to interact with biological molecules and induce apoptosis in cancer cells. This compound has several advantages for lab experiments, but it also has limitations, such as off-target effects. There are several future directions for the study of this compound, including further investigation of its mechanism of action and the development of new derivatives with improved efficacy and selectivity.
Aplicaciones Científicas De Investigación
4-{[4-(benzyloxy)-3-ethoxyphenyl]carbonothioyl}morpholine has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antifungal, and antimicrobial properties. This compound has been found to inhibit the growth of cancer cells and has shown promising results in the treatment of leukemia, breast, and lung cancer. It has also been studied for its antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been found to possess antimicrobial activity against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(3-ethoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-2-23-19-14-17(20(25)21-10-12-22-13-11-21)8-9-18(19)24-15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNFBYHBKIKRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3454480.png)
![5-bromo-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B3454481.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3454483.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3454493.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-nitrobenzamide](/img/structure/B3454505.png)


![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3454525.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3454527.png)